N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 898344-80-4
Cat. No.: VC4804508
Molecular Formula: C29H28N2O6
Molecular Weight: 500.551
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898344-80-4 |
|---|---|
| Molecular Formula | C29H28N2O6 |
| Molecular Weight | 500.551 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C29H28N2O6/c1-5-37-21-11-12-24-22(15-21)29(34)23(28(33)19-8-6-18(2)7-9-19)16-31(24)17-27(32)30-20-10-13-25(35-3)26(14-20)36-4/h6-16H,5,17H2,1-4H3,(H,30,32) |
| Standard InChI Key | PECYXQZPGKTGAH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Introduction
N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with a specific molecular structure and potential applications in various fields, including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of this compound, focusing on its chemical properties, synthesis methods, and potential applications.
Materials Science
The compound's complex structure could also make it suitable for applications in materials science, such as in the development of new polymers or as a component in organic electronics.
Spectroscopic Analysis
Spectroscopic methods like NMR and mass spectrometry are crucial for characterizing the structure of this compound. These techniques can provide detailed information about its molecular conformation and purity.
Biological Activity
Further research is needed to explore the biological activity of N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide. This could involve in vitro and in vivo studies to assess its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume